molecular formula C9H13NO B11748632 (2R)-1-amino-2-phenylpropan-2-ol

(2R)-1-amino-2-phenylpropan-2-ol

Cat. No.: B11748632
M. Wt: 151.21 g/mol
InChI Key: BDNDQOCRJGGSJO-VIFPVBQESA-N
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Description

(2R)-1-amino-2-phenylpropan-2-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound features an amino group and a hydroxyl group attached to a phenyl-substituted carbon chain, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-amino-2-phenylpropan-2-ol can be achieved through several methods, including:

    Reduction of Ketones: One common method involves the reduction of 2-phenyl-2-oxopropanoic acid using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Amination of Epoxides: Another approach is the amination of 2-phenyl-2-oxirane with ammonia or primary amines under catalytic conditions.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding ketone or oxirane derivatives under controlled conditions to ensure high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: 2-phenyl-2-oxopropanoic acid, benzaldehyde.

    Reduction Products: 2-phenylpropan-2-amine, 2-phenylpropan-2-ol.

    Substitution Products: Various substituted phenylpropan-2-ol derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Bronchodilator and Decongestant Properties
(2R)-1-amino-2-phenylpropan-2-ol has been utilized as a bronchodilator and decongestant in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves stimulating adrenergic receptors, leading to the relaxation of bronchial muscles and reduction of nasal congestion.

1.2 Stimulant Effects
The compound exhibits stimulant effects similar to those of amphetamines and is often found in over-the-counter medications for coughs and colds. It acts as a sympathomimetic agent, enhancing alertness and reducing fatigue by promoting the release of norepinephrine and dopamine .

Chemical Synthesis

2.1 Chiral Building Block
In organic chemistry, this compound serves as a chiral building block for synthesizing more complex pharmaceutical compounds. Its unique stereochemistry allows for the creation of various derivatives with specific biological activities .

2.2 Multi-Enzymatic Synthesis
Recent advancements have demonstrated the use of multi-enzyme systems to synthesize enantiopure amino alcohols from simpler precursors like l-phenylalanine. These processes not only enhance yield but also improve sustainability by minimizing waste generation .

Biological Research

3.1 Interaction with Biological Targets
Research has shown that this compound can modulate enzyme activities and receptor interactions, making it a valuable probe in biological studies. Its ability to enhance lipophilicity and membrane permeability is crucial for its pharmacokinetic properties .

3.2 Neurotransmitter System Studies
The compound's effects on neurotransmitter systems are under investigation, particularly concerning its potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties .

Mechanism of Action

The mechanism of action of (2R)-1-amino-2-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing physiological processes.

Comparison with Similar Compounds

    (2S)-1-amino-2-phenylpropan-2-ol: The enantiomer of (2R)-1-amino-2-phenylpropan-2-ol, with similar chemical properties but different biological activities.

    1-amino-2-phenylpropan-1-ol: A structural isomer with the amino group attached to a different carbon atom.

    2-phenylpropan-2-amine: A related compound with an amino group but lacking the hydroxyl group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Biological Activity

(2R)-1-amino-2-phenylpropan-2-ol, commonly referred to as phenylpropanolamine (PPA), is a chiral compound with significant biological activity. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Phenylpropanolamine has the following chemical structure:

  • Molecular Formula : C9_{9}H13_{13}N
  • Molecular Weight : 149.21 g/mol
  • Chirality : The compound exists as two enantiomers, with (2R) being the active form.

PPA primarily functions as a sympathomimetic agent, exerting its effects through the activation of adrenergic receptors:

  • Alpha-Adrenergic Receptors : PPA binds to alpha-adrenergic receptors in the mucosa of the respiratory tract, leading to vasoconstriction. This action reduces tissue hyperemia and nasal congestion, enhancing airway patency .
  • Beta-Adrenergic Receptors : Although its effect on beta-receptors is less pronounced, PPA can induce tachycardia and a positive inotropic effect by indirectly stimulating these receptors .

Biological Activity and Therapeutic Applications

PPA has been explored for various therapeutic applications due to its biological activity:

  • Nasal Decongestant : PPA is commonly used in over-the-counter medications for relieving nasal congestion associated with colds and allergies.
  • Appetite Suppressant : Historically, PPA was utilized in weight loss products due to its appetite-suppressing effects.
  • Potential Role in Neurological Disorders : Recent studies suggest that PPA may influence neurotransmitter release and has been investigated for potential benefits in conditions like attention deficit hyperactivity disorder (ADHD) .

Case Study 1: Efficacy in Nasal Congestion Relief

A clinical trial assessed the efficacy of PPA compared to placebo in patients suffering from allergic rhinitis. Results indicated that PPA significantly reduced nasal congestion scores within 30 minutes of administration.

Case Study 2: Safety Concerns

Despite its efficacy, concerns regarding PPA's safety profile emerged following reports of increased risk for hemorrhagic stroke associated with its use in young women. This led to its withdrawal from many markets .

Comparative Biological Activity

The following table summarizes the biological activities of PPA compared to other similar compounds:

CompoundMechanism of ActionPrimary UseSafety Profile
This compound (PPA)Alpha and beta receptor agonistNasal decongestantConcerns over stroke risk
EphedrineBronchodilator and stimulantAsthma treatmentGenerally safe at low doses
PhenylephrineSelective alpha-adrenergic agonistNasal decongestantSafer alternative

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-1-amino-2-phenylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m0/s1

InChI Key

BDNDQOCRJGGSJO-VIFPVBQESA-N

Isomeric SMILES

C[C@](CN)(C1=CC=CC=C1)O

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O

Origin of Product

United States

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